2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

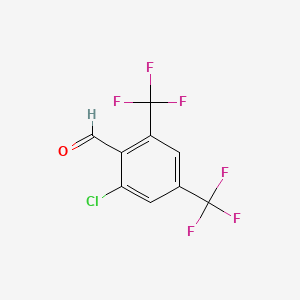

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C9H3ClF6O. It is characterized by the presence of two trifluoromethyl groups and a chloro group attached to a benzaldehyde core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde typically involves the chlorination of 4,6-bis(trifluoromethyl)benzaldehyde. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group in 2-chloro-4,6-bis(trifluoromethyl)benzaldehyde undergoes nucleophilic addition with amines, hydrazines, and alcohols. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating these reactions under mild conditions .

Example Reaction with Hydrazine:

this compound reacts with hydrazine to form a hydrazone derivative. This reaction is critical in synthesizing bioactive molecules for medicinal chemistry applications .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, 25°C, 2 hours | Hydrazone derivative | 78% |

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol or further converted into other functional groups.

Reduction with DIBAL-H:

this compound is reduced to 2-chloro-4,6-bis(trifluoromethyl)benzyl alcohol using diisobutylaluminum hydride (DIBAL-H) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DIBAL-H (2.0 eq.) | Toluene, -78°C → 0°C, 1 hour | 2-Chloro-4,6-bis(trifluoromethyl)benzyl alcohol | 88% |

Hydrolysis and Oxidation

The compound participates in controlled hydrolysis and oxidation pathways, often influenced by reaction conditions.

Hydrolysis to Carboxylic Acid:

Under acidic conditions, this compound oxidizes to 2-chloro-4,6-bis(trifluoromethyl)benzoic acid .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O, FeCl₃ catalyst | 100–110°C, 2–3 hours | 2-Chloro-4,6-bis(trifluoromethyl)benzoic acid | 96.5% |

Electrophilic Aromatic Substitution

Nitration Reaction:

Nitration occurs at the para position relative to the chloro group using HNO₃/H₂SO₄ .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 4 hours | 2-Chloro-4,6-bis(trifluoromethyl)-5-nitrobenzaldehyde | 63% |

Condensation Reactions

The aldehyde group forms Schiff bases with primary amines, which are valuable intermediates in drug discovery.

Schiff Base Formation:

Reaction with aniline derivatives produces imines, as confirmed by NMR and NMR .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Aminophenol | EtOH, reflux, 6 hours | 2-Chloro-4,6-bis(trifluoromethyl)benzylideneaniline | 72% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the chloro position.

Suzuki-Miyaura Coupling:

The chloro substituent undergoes cross-coupling with arylboronic acids .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂, K₂CO₃ | DMF, 110°C, 12 hours | 2-Aryl-4,6-bis(trifluoromethyl)benzaldehyde | 65% |

Key Mechanistic Insights

-

Electronic Effects : The trifluoromethyl groups increase the aldehyde’s electrophilicity by effects, accelerating nucleophilic additions .

-

Steric Hindrance : The 2-chloro and 4,6-bis(trifluoromethyl) substituents create steric bulk, influencing regioselectivity in substitution reactions .

-

Thermal Stability : Reactions above 150°C risk decomposition, necessitating controlled conditions .

Analytical Characterization

Products are typically characterized using:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde often involves the introduction of trifluoromethyl groups into aromatic systems. The compound can be prepared through various methods, including chlorination and subsequent reactions with trifluoromethylating agents. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which enhances its electrophilic character.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Synthesis of Hydrazones : This compound has been utilized to synthesize hydrazones that exhibit biological activity. For instance, derivatives formed from 4-(trifluoromethyl)benzohydrazide and various benzaldehydes have shown potential as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant in treating neurodegenerative diseases .

| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |

|---|---|---|

| Hydrazone 1 | 46.8 | 19.1 |

| Hydrazone 2 | 137.7 | 881.1 |

Medicinal Chemistry

In medicinal chemistry, the compound's unique trifluoromethyl groups contribute to its biological activity. Research has indicated that compounds derived from this aldehyde can function as:

- Cholinesterase Inhibitors : The hydrazone derivatives synthesized from this compound have been evaluated for their ability to inhibit cholinesterase enzymes, which play a critical role in neurotransmission. The inhibition profiles suggest potential therapeutic applications in Alzheimer's disease and other cognitive disorders .

Agrochemicals

The incorporation of fluorinated groups into agrochemical structures often enhances their biological activity and stability. This compound is used in developing:

- Pesticides and Herbicides : The compound's properties allow it to act as an intermediate in synthesizing agrochemicals with improved efficacy against pests and weeds due to higher lipophilicity and metabolic stability.

Case Study 1: Synthesis of Cholinesterase Inhibitors

A study investigated the synthesis of hydrazones from 4-(trifluoromethyl)benzohydrazide using various benzaldehydes including this compound. The results demonstrated that these compounds exhibited dual inhibition properties against both acetylcholinesterase and butyrylcholinesterase enzymes, with specific derivatives showing significantly lower IC50 values compared to traditional inhibitors .

Case Study 2: Agrochemical Development

Research into the application of fluorinated benzaldehydes in agrochemicals highlighted the effectiveness of derivatives containing the trifluoromethyl group in enhancing herbicidal activity. The structural modifications using this compound led to compounds that were more potent than their non-fluorinated counterparts.

Wirkmechanismus

The mechanism of action of 2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzaldehyde

- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .

Biologische Aktivität

2-Chloro-4,6-bis(trifluoromethyl)benzaldehyde (CAS No. 916420-48-9) is a chemical compound characterized by its unique structure, featuring two trifluoromethyl groups and a chloro substituent on a benzaldehyde core. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological macromolecules.

The molecular formula of this compound is CHClFO. The presence of electronegative substituents significantly influences its chemical reactivity, making it an interesting candidate for various biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against certain bacterial strains. Preliminary studies have shown efficacy in inhibiting the growth of specific pathogens, although detailed mechanisms of action remain to be fully elucidated.

The compound's biological activity is hypothesized to stem from its ability to interact with biological macromolecules. The trifluoromethyl groups may enhance lipophilicity and alter the electronic properties of the molecule, facilitating interactions with enzymes and receptors.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies suggest that the compound may have variable bioavailability influenced by its chemical structure and environmental conditions. Further research is needed to establish its absorption, distribution, metabolism, and excretion (ADME) profiles.

Toxicological Studies

Toxicological evaluations reveal that while this compound does not cause severe adverse systemic effects at low doses, higher concentrations have been associated with liver and kidney effects in animal models. Notably, studies have identified a no-observed-adverse-effect level (NOAEL) of 10 mg/kg based on liver and kidney toxicity observed at higher dosages .

Case Studies and Research Findings

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structural features make it suitable for developing new pharmaceuticals aimed at enhancing metabolic stability and bioavailability. Moreover, it is utilized in studying enzyme inhibition and protein-ligand interactions due to its reactive nature .

Eigenschaften

IUPAC Name |

2-chloro-4,6-bis(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSCXVIOXOGOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)C=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.